molecular formula C13H15N3O2 B2365540 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid CAS No. 691363-11-8

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid

Cat. No.: B2365540
CAS No.: 691363-11-8
M. Wt: 245.282
InChI Key: GLIAIPXYMCWRTG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This compound is part of the benzotriazole family, known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid typically involves the reaction of cyclohexylamine with benzotriazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s biological activities may be attributed to its ability to interact with cellular targets, disrupting essential processes in microorganisms .

Comparison with Similar Compounds

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzotriazole core with cyclohexyl and carboxylic acid functionalities, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(18)9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAIPXYMCWRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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